molecular formula C26H28O3 B14248540 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid CAS No. 185312-98-5

3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid

Cat. No.: B14248540
CAS No.: 185312-98-5
M. Wt: 388.5 g/mol
InChI Key: LFTQOBKXQRBZIH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is an organic compound with the molecular formula C26H28O3. This compound is characterized by its complex structure, which includes a benzoic acid core substituted with dimethyl and pentoxyphenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in the study of biochemical pathways and as a probe for molecular interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

CAS No.

185312-98-5

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

3,5-dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid

InChI

InChI=1S/C26H28O3/c1-4-5-6-15-29-24-13-11-21(12-14-24)20-7-9-22(10-8-20)25-18(2)16-23(26(27)28)17-19(25)3/h7-14,16-17H,4-6,15H2,1-3H3,(H,27,28)

InChI Key

LFTQOBKXQRBZIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3C)C(=O)O)C

Origin of Product

United States

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